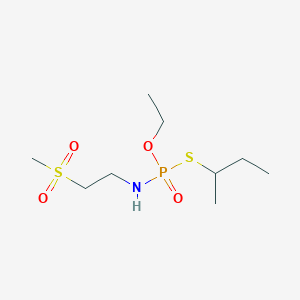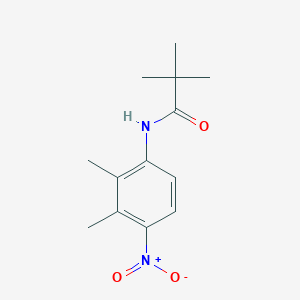
2,2-Difluoro-2-(quinolin-6-il)acetato de etilo
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a chemical compound with the molecular formula C13H11F2NO2 .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate involves a mixture of 6-iodoquinoline and copper (nanopowder) in DMSO to which ethyl 2-bromo-2,2-difluoro-acetate is added. The mixture is heated at 60°C for 6 hours, during which time the mixture turns from a red copper suspension into a dark red near-homogenous solution .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is represented by the InChIKey: JKSSVYBANQTVNY-UHFFFAOYSA-N . The Canonical SMILES representation is: CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate has a molecular weight of 251.23 g/mol . It has a predicted boiling point of 348.7°C and a predicted density of 1.269g/cm3 .Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
Este compuesto ha sido estudiado por su potencial para inhibir la proliferación, migración e invasión de líneas celulares de cáncer de pulmón de células no pequeñas (CPCNP). Puede inducir el arresto del ciclo celular y la apoptosis in vitro y prevenir el crecimiento tumoral in vivo al suprimir la vía de señalización EGFR/PI3K/AKT/mTOR .
Síntesis de heterociclos
El 2,2-Difluoro-2-(quinolin-6-il)acetato de etilo se utiliza en la síntesis de heterociclos relacionados de cuatro a siete miembros, que muestran actividades biológicas únicas .
Química de la quinolina fluorada
El compuesto forma parte de una clase más amplia de quinolinas fluoradas, que se han sintetizado utilizando diversos métodos como reacciones de ciclización y cicloadición, desplazamientos de átomos de halógeno o del grupo diaza, así como fluoraciones directas .
Safety and Hazards
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Análisis Bioquímico
Biochemical Properties
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of the compound is crucial for its activity and function within the cell.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-quinolin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-5-6-11-9(8-10)4-3-7-16-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSSVYBANQTVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651185 | |
| Record name | Ethyl difluoro(quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943541-40-0 | |
| Record name | Ethyl difluoro(quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)





![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)





![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)